{[(Benzylamino)carbonyl]amino}acetic acid
Overview
Description
{[(Benzylamino)carbonyl]amino}acetic acid is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a benzylamino group attached to a carbonyl group, which is further connected to an aminoacetic acid moiety. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary target of {[(Benzylamino)carbonyl]amino}acetic acid is the Chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of cellular functions .
Mode of Action
It is known that the compound interacts with its target enzyme, possibly inhibiting its activity . This interaction may lead to changes in the enzyme’s function, affecting the biochemical pathways it is involved in .
Biochemical Pathways
Given its target, it may influence pathways involving protein degradation and cellular function regulation .
Result of Action
Given its potential inhibitory effect on the chymotrypsin-like elastase family member 1, it may influence protein degradation and cellular function regulation .
Biochemical Analysis
Biochemical Properties
{[(Benzylamino)carbonyl]amino}acetic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, influencing the enzyme’s activity and the overall metabolic pathway .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, this compound may cause cytotoxicity, oxidative stress, and other detrimental effects on cellular health .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in amino acid and protein metabolism. These interactions can lead to changes in the concentration of specific metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity and efficacy, as its accumulation in specific tissues or organelles may enhance or inhibit its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound reaches its intended site of action, where it can interact with target biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Benzylamino)carbonyl]amino}acetic acid typically involves the reaction of benzylamine with chloroacetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can further improve the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
{[(Benzylamino)carbonyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamino carbonyl oxides, while reduction can produce benzylamino alcohol derivatives .
Scientific Research Applications
{[(Benzylamino)carbonyl]amino}acetic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other industrial materials.
Comparison with Similar Compounds
Similar Compounds
Glycine: A simple amino acid with a similar aminoacetic acid moiety.
Alanine: Another amino acid with structural similarities.
Phenylalanine: Contains a benzyl group similar to {[(Benzylamino)carbonyl]amino}acetic acid.
Uniqueness
This compound is unique due to its specific combination of a benzylamino group and an aminoacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(benzylcarbamoylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(14)7-12-10(15)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIKEWSJMTUEKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429321 | |
Record name | N-(Benzylcarbamoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34582-41-7 | |
Record name | N-(Benzylcarbamoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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